Thalidomide-NH-PEG8-Ts

PROTAC linker optimization Ternary complex formation Structure-activity relationship

PROTAC linker optimization is frequently derailed by incompatible PEG lengths, causing failed target degradation or unintended GSPT1 neosubstrate recruitment. Thalidomide-NH-PEG8-Ts is the exact CRBN-PEG8-tosyl conjugate validated in the first-in-class IDO1 PROTAC degrader (DC₅₀=2.84 μM, Dₘₐₓ=93%), eliminating sequential linker installation and enabling direct comparison of novel warheads. • Pre-assembled E3 ligase ligand-linker module; tosyl leaving group for efficient amine conjugation. • PEG8 spacer mitigates GSPT1 off-target degradation risk observed with shorter PEG2-PEG4 linkers. • Enables parallel PROTAC library synthesis and systematic linker-length SAR studies. ≥98% purity; ships at ambient temperature; stocked for immediate global delivery to academic and industrial laboratories.

Molecular Formula C36H49N3O14S
Molecular Weight 779.9 g/mol
Cat. No. B15073458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-PEG8-Ts
Molecular FormulaC36H49N3O14S
Molecular Weight779.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O
InChIInChI=1S/C36H49N3O14S/c1-27-5-7-28(8-6-27)54(44,45)53-26-25-52-24-23-51-22-21-50-20-19-49-18-17-48-16-15-47-14-13-46-12-11-37-30-4-2-3-29-33(30)36(43)39(35(29)42)31-9-10-32(40)38-34(31)41/h2-8,31,37H,9-26H2,1H3,(H,38,40,41)
InChIKeyGZOHJVDFMQTYJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-PEG8-Ts: Product Overview


Thalidomide-NH-PEG8-Ts (CAS: 2488761-07-3) is a pre-assembled E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) ligand covalently tethered to an 8-unit polyethylene glycol (PEG8) spacer, terminated by a tosyl (Ts) leaving group for facile conjugation to target-protein ligands . This modular building block enables rapid, modular assembly of PROTAC degraders without the need for sequential linker installation, thereby streamlining hit-to-lead optimization campaigns . The compound exhibits a molecular weight of 779.9 g/mol and a molecular formula of C₃₆H₄₉N₃O₁₄S, reflecting the contributions of the thalidomide warhead, the PEG8 spacer, and the tosyl handle .

Why Thalidomide-NH-PEG8-Ts Cannot Be Substituted


In PROTAC design, the length and composition of the linker critically dictate ternary complex formation, degradation efficiency, and off-target neosubstrate recruitment. Systematic SAR studies with thalidomide-based PROTACs demonstrate that even a single PEG-unit alteration can ablate target degradation or introduce unintended GSPT1 degradation [1][2]. For IDO1-targeting degraders, PEG7 proved optimal (DC₅₀ = 2.84 μM, Dₘₐₓ = 93%), while shorter PEG2–PEG4 linkers failed to induce significant degradation, underscoring that linker length is not a generic, interchangeable parameter [3]. Consequently, substituting Thalidomide-NH-PEG8-Ts with a PEG2, PEG4, or PEG6 conjugate without empirical validation risks compromising the entire PROTAC campaign and introducing confounding off-target pharmacology [4].

Thalidomide-NH-PEG8-Ts: Key Differences vs Shorter Linkers


Extended PEG8 Linker for Greater Conformational Reach

Thalidomide-NH-PEG8-Ts contains an 8-unit polyethylene glycol spacer, offering a greater maximal end-to-end distance than its PEG2, PEG4, or PEG6 counterparts. This extended reach is essential when the distance between the CRBN binding site and the target protein's ligand-binding pocket exceeds the span of shorter linkers, as observed in the IDO1 PROTAC system [1].

PROTAC linker optimization Ternary complex formation Structure-activity relationship

Reduced GSPT1 Off-Target Degradation Risk

In a Retro-2-derived PROTAC series, PEG2 linkers induced robust, dose-dependent degradation of the translation termination factor GSPT1 (a known off-target neosubstrate) in HeLa cells, whereas PEG4, PEG5, and PEG6 linkers did not affect GSPT1 levels [1]. Although PEG8 was not directly tested, the trend indicates that longer PEG chains (≥4 units) abrogate unintended GSPT1 recruitment, suggesting that Thalidomide-NH-PEG8-Ts-derived PROTACs may exhibit a cleaner safety profile compared to PEG2-based constructs [2].

Neosubstrate degradation Off-target toxicity PROTAC safety profiling

Higher Molecular Weight and Hydrophilicity

Thalidomide-NH-PEG8-Ts has a molecular weight of 779.9 g/mol, which is substantially greater than the corresponding PEG2 (MW ~440), PEG4 (MW ~527), and PEG6 (MW ~617) conjugates . The increased PEG content is expected to enhance aqueous solubility and reduce logP, potentially improving the physicochemical profile of the final PROTAC [1].

PROTAC solubility Drug-like properties Physicochemical profiling

Proven Utility in IDO1 PROTAC Synthesis

Thalidomide-NH-PEG8-Ts serves as the E3 ligase ligand-linker precursor for the synthesis of PROTAC IDO1 Degrader-1 (HY-131911), the first reported potent IDO1 degrader, which achieves a DC₅₀ of 2.84 μM and a Dₘₐₓ of 93% in HeLa cells [1]. This demonstrates that the PEG8-containing conjugate is validated in a peer-reviewed, high-impact discovery campaign, providing confidence in its reactivity and compatibility with diverse target ligands [2].

IDO1 degradation Cancer immunotherapy PROTAC building block

Thalidomide-NH-PEG8-Ts: Research and Industrial Applications


Accelerated IDO1 PROTAC Degrader Synthesis

For laboratories aiming to replicate or expand upon the first-in-class IDO1 PROTAC degrader (HY-131911), Thalidomide-NH-PEG8-Ts provides the exact E3 ligase ligand-linker module used in the original publication [1]. This ensures fidelity to the validated linker length and attachment chemistry, minimizing synthetic variables and enabling direct comparison of novel target-binding warheads. The pre-installed tosyl group facilitates efficient conjugation to amine-containing target ligands under standard coupling conditions, streamlining PROTAC assembly .

SAR Studies with Long PEG Linkers

When targeting proteins with deeply buried ligand-binding pockets or where the optimal PROTAC linker length is unknown, Thalidomide-NH-PEG8-Ts offers an extended PEG spacer that can be systematically compared to shorter PEGn conjugates. This approach allows researchers to empirically determine the ideal linker length for ternary complex formation and degradation efficiency, as demonstrated in IDO1 PROTAC SAR campaigns [2].

Mitigation of GSPT1 Off-Target Degradation

Given the established association between short PEG2 linkers and unintended GSPT1 degradation in certain CRBN-based PROTACs, Thalidomide-NH-PEG8-Ts can be employed as a strategic alternative during linker optimization [3]. By selecting a PEG8-based conjugate, researchers may reduce the risk of confounding off-target pharmacology, thereby obtaining cleaner degradation profiles and more interpretable biological data, particularly in cell lines sensitive to GSPT1 loss.

Modular PROTAC Library Assembly

In industrial drug discovery settings, Thalidomide-NH-PEG8-Ts serves as a versatile, off-the-shelf building block for the parallel synthesis of diverse PROTAC libraries. Its compatibility with a wide range of target-protein ligands (via tosyl displacement) enables the rapid generation of multiple candidate degraders for screening, accelerating hit identification and reducing the synthetic burden associated with bespoke linker installation .

Technical Documentation Hub

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